molecular formula C4H5N3 B1583200 3-Methyl-1,2,4-triazine CAS No. 24108-33-6

3-Methyl-1,2,4-triazine

Cat. No. B1583200
CAS RN: 24108-33-6
M. Wt: 95.1 g/mol
InChI Key: RQAQLPFCVVKMSH-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C4H5N3 . It’s a derivative of triazine, a six-membered ring compound with three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, one study reported the synthesis of 5,6-Biaryl-1,2,4-triazine-3-amine derivatives .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2,4-triazine includes a six-membered ring with three nitrogen atoms . The molecular formula is C4H5N3 and the monoisotopic mass is 95.048347 Da .


Chemical Reactions Analysis

Triazine compounds, including 1,2,4-triazines, are known to undergo various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are also known to react robustly with trans-cyclooctene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1,2,4-triazine include a density of 1.1±0.1 g/cm3, boiling point of 214.5±23.0 °C at 760 mmHg, and vapour pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

  • Biologically Important Organic Molecules

    • Field : Organic Chemistry and Biology
    • Application : Triazines and tetrazines are building blocks in the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
    • Methods : Various synthetic routes for a variety of triazines and tetrazines have been developed through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
    • Results : The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
  • PDK Inhibitory Activity

    • Field : Biochemistry
    • Application : A small library of 3-amino-1,2,4-triazine derivatives has been designed, synthesized, and characterized for their PDK inhibitory activity .
    • Methods : The compounds were tested using in silico, in vitro, and in vivo assays .
    • Results : Biochemical screenings showed that all synthesized compounds are potent and subtype-selective inhibitors of PDK .
  • Antimicrobial Activities

    • Field : Microbiology
    • Application : Synthesis of 1,2,4-triazoles fused to another heterocyclic ring has attracted widespread attention due to their diverse applications as antibacterial-, antidepressant-, antiviral-, antitumorial- and anti-inflammatory agents, pesticides, herbicides dyes, lubricant and analytical reagents .
    • Methods : The specific methods of synthesis and application are not detailed in the source .
    • Results : The specific results or outcomes are not detailed in the source .
  • Synthesis of Azauracils

    • Field : Organic Chemistry
    • Application : A light-induced method is developed for synthesizing azauracils .
    • Methods : This method is independent from traditional methodology and can also be powered by sunlight . The applicability of this method is further demonstrated through its successful implementation in large-scale reactions and its use in synthesizing derivatives .
    • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety data sheet for 3-Methyl-1,2,4-triazine suggests avoiding dust formation and breathing mist, gas, or vapours . In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water .

Future Directions

Recent research has focused on the synthesis and potential applications of various triazine and tetrazine systems . For instance, covalent triazine frameworks (CTFs) are being explored for their potential use in gas adsorption and separation, as well as catalysis .

properties

IUPAC Name

3-methyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAQLPFCVVKMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178831
Record name 1,2,4-Triazine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,4-triazine

CAS RN

24108-33-6
Record name 1,2,4-Triazine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
AP Krinochkin, DS Kopchuk, NV Chepchugov… - Russian Journal of …, 2017 - Springer
A series of substituted pyridine-2-carbaldehydes were brought into heterocyclization with isonitrosoacetophenone hydrazones, followed by aromatization by the action of oxidants or by …
Number of citations: 10 link.springer.com
K Macounová, J Urban, H Krýsová, J Krýsa… - … of photochemistry and …, 2001 - Elsevier
Photodegradation of metamitron in aqueous solution (i) on a plate photoreactor with immobilized TiO 2 layer and (ii) in a tube photoreactor in the presence of quantum sized Q-TiO 2 …
Number of citations: 51 www.sciencedirect.com
MH Palmer, S Parsons, S Smith, AJ Blake… - … Section C: Crystal …, 1998 - scripts.iucr.org
The theoretical equilibrium and X-ray crystallographic structures of 3-methyl-1,2,4-triazine, C4H5N3S, show a high level of agreement. The calculated charge distributions are analysed …
Number of citations: 3 scripts.iucr.org
B Courcot, DN Tran, B Fraisse… - … A European Journal, 2007 - Wiley Online Library
A new efficient and safe synthesis of 3,3′‐dimethyl‐5,5′‐bis‐(1,2,4‐triazine) is presented. The electron‐density distribution and electrostatic properties (charge, electrostatic potential) …
S Konno, Y Matsuya, M Kumazawa… - … Zasshi: Journal of the …, 1993 - europepmc.org
4, 5-Diphenyl-2-ethoxypyrimidine (1), 3, 4-diphenyl-6-ethoxypyridazine (2) and 2, 3-diphenyl-5-ethoxypyrazine (3) were evaluated for inhibitory activity towards arachidonic acid-…
Number of citations: 9 europepmc.org
A Rykowski, D Branowska, M Makosza… - Journal of …, 1996 - Wiley Online Library
An efficient procedure for the preparation of 1,2,4‐triazin‐5‐ylcarbaldehyde oximes 2a‐f from 1,2,4‐triazines 1a‐f and nitromethide ion is described. The oximes 2c‐d were converted …
Number of citations: 44 onlinelibrary.wiley.com
K Chmil, U Scherf - Die Makromolekulare Chemie, 1993 - Wiley Online Library
2‐Diketones may serve as starting materials for various carbo‐ or heterocyclic organic compounds. Two different synthetic routes towards poly(arylene)s containing structural units …
Number of citations: 17 onlinelibrary.wiley.com
T Ohsumi, H Neunhoeffer - Tetrahedron, 1992 - Elsevier
Ethyl 1,2,4-triazine-5-carboxylates 6 were prepared by heating N,N-dimethylaminomethylene- or ethoxymethylenehydrazones 5 with ammonium acetate in acetic acid at 100C. NMR …
Number of citations: 13 www.sciencedirect.com
W Milkowski, H Liepmann, H Zeugner, M Ruhland… - researchgate.net
Among six-membered nitrogen-containing heterocycles the 1, 2, 4-tri-azines have attracted the attention of chernists for a long tirne. This is due to the fact that many 1, 2, 4-triazine …
Number of citations: 0 www.researchgate.net
S Malik, SA Khan - Journal of Enzyme Inhibition and Medicinal …, 2014 - Taylor & Francis
A series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone 5a–5r was synthesized. Their anticonvulsant …
Number of citations: 16 www.tandfonline.com

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